molecular formula C12H18ClNO2S B1447666 2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride CAS No. 1864064-58-3

2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride

Cat. No. B1447666
M. Wt: 275.8 g/mol
InChI Key: JUOJQPVVMZTNFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of 2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride is characterized by a pyrrolidine ring attached to a benzylsulfonylmethyl group and a hydrochloride ion. The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific compound and conditions . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if it is preformed . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Synthesis of Optically Pure Compounds

Research demonstrates the synthesis of optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine through reactions involving oxygenated 2-(p-tolylsulfinyl)benzyl carbanions with chlorinated N-sulfinylimines, followed by elimination of sulfinyl groups. This method showcases the compound's role in creating chiral molecules with controlled stereoselectivity, crucial for medicinal chemistry and material science applications (Ruano, Alemán, & Cid, 2006).

Catalysis and Green Chemistry

The compound has been utilized in catalysis, as seen in the stereoselective Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This application highlights its efficiency as an organocatalyst, enabling the synthesis of γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, contributing to advancements in green chemistry and sustainable synthesis processes (Singh et al., 2013).

Advancements in Pyrrolidine Derivatives

Innovative synthetic methods have been developed for 2,5-disubstituted pyrrolidines, utilizing cyclization of unsaturated N-benzoyloxysulfonamides catalyzed by specific reagents. This methodology expands the toolkit for constructing pyrrolidine derivatives, which are valuable in the development of new pharmaceuticals and agrochemicals (Liu et al., 2010).

Environmental and Green Metric Evaluations

Research also encompasses the green metric evaluation of synthesis processes involving similar compounds. Studies focus on modifying synthesis pathways to reduce waste and improve efficiency, underlining the importance of environmentally friendly chemical synthesis. Such evaluations contribute to the development of more sustainable and less harmful chemical manufacturing processes (Gilbile, Bhavani, & Vyas, 2017).

properties

IUPAC Name

2-(benzylsulfonylmethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.ClH/c14-16(15,10-12-7-4-8-13-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOJQPVVMZTNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CS(=O)(=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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